Ethyl 3-(10-undecenoylamino)benzoate
Description
Ethyl 3-(10-undecenoylamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 10-undecenoylamino group. The compound combines a lipophilic undecenoyl chain (11-carbon chain with a terminal double bond) and a polar amide linkage, making it distinct in solubility and reactivity compared to simpler esters.
Key structural attributes include:
- 10-Undecenoylamino group: Introduces hydrophobicity and possible biological activity, akin to undecylenic acid derivatives known for antifungal properties .
- Amide bond: Enhances stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C20H29NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 3-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C20H29NO3/c1-3-5-6-7-8-9-10-11-15-19(22)21-18-14-12-13-17(16-18)20(23)24-4-2/h3,12-14,16H,1,4-11,15H2,2H3,(H,21,22) |
InChI Key |
GDWUPVQSEFGCPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Polarity: this compound is more hydrophobic than I-6501 or I-6602 due to its long alkyl chain, but less polar than the azo dye derivative . The amide group in the target compound enhances hydrogen-bonding capacity compared to thioether or ether linkages in I-6501/I-6602 .
The undecenoyl chain in the target compound may confer antifungal properties, similar to undecylenic acid esters used in topical treatments .
Synthetic Challenges: Diazotization of ethyl 3-aminobenzoate derivatives (e.g., azo dyes) requires protection of reactive groups to avoid decomposition, a consideration also relevant for synthesizing the target compound via amide coupling .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Ethyl 10-undecenoate | I-6501 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~509.7 (estimated) | 212.33 | 370.49 |
| Solubility | Low in water; soluble in ethanol | Soluble in ethanol | Moderate in DMSO |
| Functional Groups | Ester, amide, alkene | Ester, alkene | Ester, thioether, isoxazole |
| Melting Point | Not reported | Not reported | Not reported |
Notes:
- The target compound’s higher molecular weight and amide group likely reduce volatility compared to ethyl 10-undecenoate .
- Solubility trends align with substituent polarity: I-6501’s thioether and isoxazole groups improve solubility in organic solvents compared to the target compound .
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